Reversible Solid–Solid Phase Transition Near Room Temperature Distinguishes Ethylurea from Methylurea and Propylurea
Differential scanning calorimetry (200–360 K) reveals that ethylurea undergoes a fully reversible solid‑solid phase transition at 294.5 ± 2.0 K with a transition enthalpy of 1.0 ± 0.3 kJ mol⁻¹ [1]. Under identical conditions, methylurea shows no thermal anomalies, while N‑(n)propylurea exhibits a transition at 289.6 ± 1.0 K with a substantially higher enthalpy of 3.0 ± 0.2 kJ mol⁻¹ [1]. The presence, temperature, and low enthalpy of the ethylurea transition create a unique thermal‑handling window that is absent in the methyl analog and energetically distinct from the propyl analog.
| Evidence Dimension | Reversible solid–solid phase transition temperature and enthalpy |
|---|---|
| Target Compound Data | T = 294.5 ± 2.0 K; ΔtrsHm = 1.0 ± 0.3 kJ mol⁻¹ |
| Comparator Or Baseline | Methylurea: no transition detected; Propylurea: T = 289.6 ± 1.0 K, ΔtrsHm = 3.0 ± 0.2 kJ mol⁻¹ |
| Quantified Difference | Ethylurea vs. methylurea: transition present vs. absent; ethylurea vs. propylurea: ΔT = +4.9 K, Δ(ΔtrsHm) = –2.0 kJ mol⁻¹ |
| Conditions | Differential scanning calorimetry; He + Ne purge below room temperature, N₂ purge above; 200–360 K range; benzoic acid reference; accuracy ±2% |
Why This Matters
Processing protocols such as milling, granulation, or hot‑melt extrusion that operate near 20–25 °C must accommodate ethylurea's solid‑solid transition, whereas methylurea can be processed without such concern and propylurea requires a different energy input.
- [1] Ferloni, P.; Della Gatta, G. Heat capacities of urea, N‑methylurea, N‑ethylurea, N‑(n)propylurea, and N‑(n)butylurea in the range 200 to 360 K. Thermochim. Acta 1995, 266, 203–212. https://doi.org/10.1016/0040‑6031(95)02453‑0 View Source
